Francium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Francium atom is an alkali metal atom.

A radioactive alkali metal with the atomic symbol Fr, and atomic number 87. The mass numbers of known isotopes are 204-213, 217-224. Its valence is +1.

Aplicaciones Científicas De Investigación

Atomic Parity Non-Conservation Studies

Francium is a prime candidate for atomic parity non-conservation (PNC) experiments due to its simple atomic structure and large nucleus. Extensive experimental research has been facilitated by the ability to trap and cool significant numbers of this compound atoms. These studies, including energy level locations, hyperfine splittings, and lifetime measurements, closely align with calculated ab initio properties, opening avenues for PNC measurement in both optical and microwave regimes. Such experiments have potential for enhanced understanding of weak coupling constants between electrons and nucleons, as well as between nucleons themselves (Gómez, Orozco, & Sprouse, 2005), (Gómez et al., 2012).

Enhancement of Precision Measurements

This compound's properties make it advantageous for measurements like atomic parity violation and electric dipole moment. The production of this compound is done artificially, usually through nuclear fusion reactions. A significant advancement has been made in ion beam purification, crucial for precision experiments. The implementation of Wien filters has significantly improved beam purity, which is essential for accurate experimentation with this compound (Kawamura et al., 2016).

This compound in Spectroscopy and Atomic Studies

This compound's unique position as the heaviest alkali atom and the absence of stable isotopes present a distinctive opportunity for precision spectroscopy. The development of magneto-optical traps has allowed extensive studies of Fr atomic properties, which are crucial for future tests of fundamental interactions (Simsarian et al., 1996), (Simsarian et al., 1999).

Development of this compound Sources and Trapping Facilities

The production of this compound for scientific studies often involves fusion-evaporation reactions. This has led to the establishment of specialized facilities for producing and trapping this compound, which are critical for atomic, nuclear, and particle physics studies. These facilities play a significant role in the collection and analysis of radioactive this compound atoms (Stancari et al., 2007), (Mariotti et al., 2014).

Propiedades

Número CAS |

7440-73-5 |

|---|---|

Fórmula molecular |

F |

Peso molecular |

223.01973 g/mol |

Nombre IUPAC |

francium |

InChI |

InChI=1S/Fr |

Clave InChI |

KLMCZVJOEAUDNE-UHFFFAOYSA-N |

SMILES |

[Fr] |

SMILES canónico |

[Fr] |

| 7440-73-5 | |

Sinónimos |

Francium |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

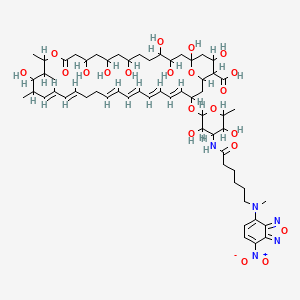

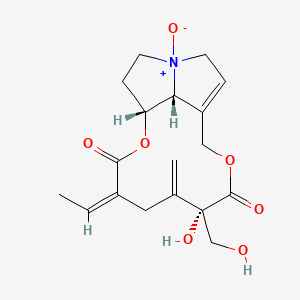

![[3-(4-aminobutanoyloxy)-2-[(9Z,12E,15E)-octadeca-9,12,15-trienoyl]oxypropyl] (9E,12E,15E)-octadeca-9,12,15-trienoate](/img/structure/B1236207.png)

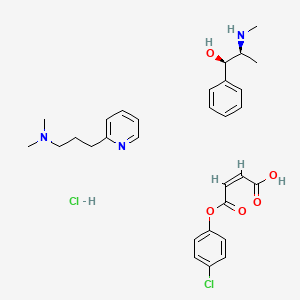

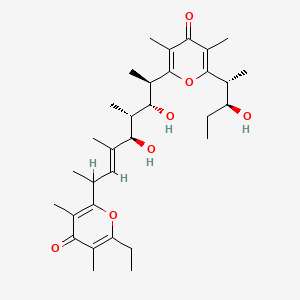

![(E)-But-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine;(8S,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1236220.png)